molecular formula C21H36N2 B14304460 5-Methyl-2-phenyl-N-[3-(piperidin-1-yl)propyl]hexan-1-amine CAS No. 112184-45-9

5-Methyl-2-phenyl-N-[3-(piperidin-1-yl)propyl]hexan-1-amine

Cat. No.: B14304460
CAS No.: 112184-45-9
M. Wt: 316.5 g/mol
InChI Key: WJGYQCCTTDIPDW-UHFFFAOYSA-N
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Description

5-Methyl-2-phenyl-N-[3-(piperidin-1-yl)propyl]hexan-1-amine is a complex organic compound that belongs to the class of amines This compound is characterized by the presence of a piperidine ring, a phenyl group, and a hexane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-phenyl-N-[3-(piperidin-1-yl)propyl]hexan-1-amine typically involves multiple steps, including the formation of the piperidine ring and the attachment of the phenyl and hexane groups. Common synthetic routes may involve:

    Reductive amination: This process involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent.

    Grignard reaction: This method involves the reaction of an organomagnesium compound with a carbonyl compound to form a tertiary alcohol, which can then be converted to the desired amine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-phenyl-N-[3-(piperidin-1-yl)propyl]hexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Nucleophiles: Such as halides or alkoxides for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

5-Methyl-2-phenyl-N-[3-(piperidin-1-yl)propyl]hexan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 5-Methyl-2-phenyl-N-[3-(piperidin-1-yl)propyl]hexan-1-amine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylpiperidine: Shares the piperidine and phenyl groups but lacks the hexane chain.

    2-Phenylhexan-1-amine: Contains the phenyl and hexane groups but lacks the piperidine ring.

    5-Methylhexan-1-amine: Contains the hexane chain but lacks the phenyl and piperidine groups.

Uniqueness

5-Methyl-2-phenyl-N-[3-(piperidin-1-yl)propyl]hexan-1-amine is unique due to its combination of a piperidine ring, phenyl group, and hexane chain

Properties

CAS No.

112184-45-9

Molecular Formula

C21H36N2

Molecular Weight

316.5 g/mol

IUPAC Name

5-methyl-2-phenyl-N-(3-piperidin-1-ylpropyl)hexan-1-amine

InChI

InChI=1S/C21H36N2/c1-19(2)12-13-21(20-10-5-3-6-11-20)18-22-14-9-17-23-15-7-4-8-16-23/h3,5-6,10-11,19,21-22H,4,7-9,12-18H2,1-2H3

InChI Key

WJGYQCCTTDIPDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(CNCCCN1CCCCC1)C2=CC=CC=C2

Origin of Product

United States

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